2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol
CAS No.: 1440535-13-6
Cat. No.: VC0344533
Molecular Formula: C7H5BrF3NO3S
Molecular Weight: 320.09g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1440535-13-6 |
|---|---|
| Molecular Formula | C7H5BrF3NO3S |
| Molecular Weight | 320.09g/mol |
| IUPAC Name | 2-amino-6-bromo-4-(trifluoromethylsulfonyl)phenol |
| Standard InChI | InChI=1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2 |
| Standard InChI Key | YCSGJJBOTKNWMT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)O)Br)S(=O)(=O)C(F)(F)F |
Introduction
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol is a synthetic organic compound with a molecular formula of C₇H₅BrF₃NO₃S and a molecular weight of 320.084 g/mol . It is primarily used as a research chemical in various scientific studies, particularly in the field of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a trifluoromethyl sulphonyl group, a bromine atom, and an amino group attached to a phenol ring.
Synonyms and Related Compounds
This compound is also known by other names, including 3-Bromo-2-hydroxy-5-[(trifluoromethyl)sulphonyl]aniline and 3-Amino-5-bromo-4-hydroxyphenyl trifluoromethyl sulphone . These synonyms reflect variations in naming conventions based on the compound's structure.
Handling and Safety
Given its chemical nature, handling 2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol requires appropriate safety precautions. It should be stored in a refrigerator to maintain stability and handled in a well-ventilated area with protective equipment . The compound is intended for laboratory research purposes only and should not be used for human consumption or other non-research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume